molecular formula C28H28N4O4 B10833229 Carboxamide derivative 6

Carboxamide derivative 6

Cat. No.: B10833229
M. Wt: 484.5 g/mol
InChI Key: BRJIMUOJPNOLKS-UXMRNZNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxamide derivative 6 is a compound belonging to the class of carboxamides, which are organic compounds characterized by the presence of a carboxamide group (-CONH2). These derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxamide derivative 6 typically involves the reaction of a carboxylic acid with an amine. One common method is the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent. For example, 4,6-difluoroindole-2-carboxylic acid can be reacted with CDI and either ammonia or hydrazine hydrate to yield the corresponding carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production of carboxamide derivatives often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization. The choice of reagents and solvents can be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Carboxamide derivative 6 can undergo various types of chemical reactions, including:

    Oxidation: Carboxamides can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction of carboxamides can yield amines or other reduced products.

    Substitution: Carboxamides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to activate the carboxamide group for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield the corresponding carboxylic acid, while reduction may produce an amine.

Scientific Research Applications

Carboxamide derivative 6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carboxamide derivative 6 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can enhance cholinergic signaling and potentially improve cognitive function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Carboxamide derivative 6 can be compared with other similar compounds, such as:

This compound is unique in its specific structure and the range of biological activities it exhibits. Its versatility and potential for therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H28N4O4/c33-25-15-14-23(31-25)28(36)32(19-21-11-5-2-6-12-21)24(17-20-9-3-1-4-10-20)26(34)27(35)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,35)(H,31,33)/t23-,24?/m0/s1

InChI Key

BRJIMUOJPNOLKS-UXMRNZNESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4

Canonical SMILES

C1CC(=O)NC1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.